Isorhoifolin

Beschreibung

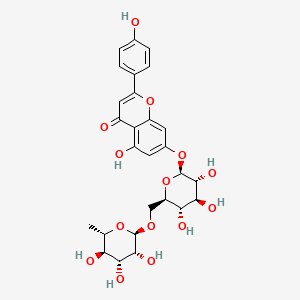

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIYLTVJPDLUDL-SLNHTJRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970527 | |

| Record name | Isorhoifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isorhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

552-57-8 | |

| Record name | Apigenin 7-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhoifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhoifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHOIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B66T65281 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isorhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | Isorhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isorhoifolin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

Abstract

Isorhoifolin (B194536), a flavonoid glycoside, is a naturally occurring phytochemical found in a variety of plant species. This document provides a detailed overview of the known natural sources of this compound, its distribution within different plant tissues, and a summary of its biological activities with a focus on its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental protocols, and an exploration of its molecular mechanisms of action.

Natural Sources and Distribution of this compound

This compound has been identified in several plant families, with a notable presence in the Lamiaceae and Rutaceae families. Its concentration can vary significantly between different species and even within different parts of the same plant.

Distribution in the Lamiaceae Family

The Lamiaceae family, which includes many common herbs, is a significant source of this compound.

-

Agastache rugosa (Korean Mint): This medicinal herb is a well-documented source of this compound. Quantitative analysis has shown the presence of this compound in the aerial parts of the plant. One study reported a concentration of 0.37 mg/g in a 50% ethanol (B145695) extract of the dried aerial parts[1].

-

Mentha Species (Mint): Various species of mint have been found to contain this compound. It has been identified in aqueous extracts of several Mentha species, including hybrids and cultivars[2]. While specific quantitative data for this compound is often grouped with other flavonoids, its presence suggests that mints are a potential source for its isolation[2][3][4][5][6].

Distribution in the Rutaceae Family

The Rutaceae family, particularly the genus Citrus, is another important source of this compound.

-

Citrus paradisi (Grapefruit): this compound has been detected in grapefruit. While detailed quantitative data for this compound alone is scarce, studies on the flavonoid profiles of grapefruit peels and pulp indicate its presence among other bioactive compounds[7][8][9]. The peels of citrus fruits are generally rich in flavonoids[9][10][11].

Quantitative Analysis of this compound

The quantification of this compound in plant materials is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

| Plant Source | Plant Part | Extraction Solvent | This compound Concentration | Reference |

| Agastache rugosa | Aerial Parts (dried) | 50% Ethanol | 0.37 mg/g of extract | [1] |

Table 1: Quantitative Data for this compound in a Natural Source. This table summarizes the reported concentration of this compound in Agastache rugosa.

Experimental Protocols

Extraction of this compound from Plant Material

The following is a generalized protocol for the extraction of this compound from plant material, based on common methods for flavonoid extraction.

Objective: To extract this compound from dried plant material for subsequent analysis and purification.

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Agastache rugosa)

-

Methanol (B129727) (80%)

-

Shaker or sonicator

-

Centrifuge

-

Filter paper or syringe filters (0.45 µm)

-

Rotary evaporator

Procedure:

-

Weigh a known amount of the dried, powdered plant material.

-

Add a specific volume of 80% methanol to the plant material (e.g., a 1:10 solid-to-solvent ratio).

-

Agitate the mixture for a defined period (e.g., 60 minutes) at room temperature using a shaker or sonicator to enhance extraction efficiency.

-

Centrifuge the mixture to pellet the solid plant material.

-

Decant and collect the supernatant.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the supernatants from all extractions.

-

Filter the combined supernatant to remove any remaining particulate matter.

-

Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

-

The crude extract can then be redissolved in a suitable solvent for HPLC analysis or further purification.

Figure 1: General workflow for the extraction of this compound from plant material.

HPLC Quantification of this compound

The following is a representative protocol for the quantification of this compound using HPLC-DAD.

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 340 nm (a typical absorption maximum for flavones).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by serially diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve the crude plant extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Figure 2: Workflow for the HPLC quantification of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound are an emerging area of research. Much of the existing literature focuses on its isomer, rhoifolin (B190594), which has demonstrated anti-inflammatory and anticancer properties. While it is plausible that this compound shares some of these activities, direct evidence for its specific molecular mechanisms is limited.

Anti-inflammatory Effects

Studies on plant extracts containing this compound suggest potential anti-inflammatory properties. However, the specific contribution of this compound to these effects and the signaling pathways it modulates are not yet well-elucidated. Research on the structurally similar flavonoid, apigenin, has shown that it can inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation[12]. It is hypothesized that this compound may exert anti-inflammatory effects through similar mechanisms, but further investigation is required.

Potential Signaling Pathways

Based on the activities of its isomer rhoifolin and other related flavonoids, the following signaling pathways are potential targets for this compound's biological effects. It is crucial to note that these are proposed pathways and require experimental validation for this compound.

-

NF-κB Signaling Pathway: Rhoifolin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IKKβ and IκBα, thereby blocking the nuclear translocation of the active NF-κB p65 subunit[13][14]. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[13][14][15].

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

-

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are involved in cellular processes like inflammation and apoptosis. Some flavonoids have been shown to modulate MAPK signaling[16][17][18][19]. The effect of this compound on this pathway is currently unknown.

Conclusion and Future Directions

This compound is a flavonoid with a documented presence in several plant species, particularly in the Lamiaceae and Rutaceae families. While methods for its extraction and quantification are available, there is a need for more comprehensive studies to determine its concentration in a wider range of natural sources and different plant tissues. The biological activities of this compound, especially its specific molecular mechanisms, remain a significant area for future research. Differentiating its effects from its isomer, rhoifolin, is critical. Future investigations should focus on elucidating the signaling pathways modulated by this compound to validate its potential as a therapeutic agent for inflammatory and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phenolic Compounds and Biological Activity of Selected Mentha Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Mentha Rhizomes as an Alternative Source of Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. idosi.org [idosi.org]

- 9. Bioactive Flavonoids, Antioxidant Behaviour, and Cytoprotective Effects of Dried Grapefruit Peels (Citrus paradisi Macf.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Citrus By-Products: Valuable Source of Bioactive Compounds for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory activity of structurally related flavonoids, Apigenin, Luteolin and Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Isorhoifolin Biosynthetic Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin (B194536), also known as apigenin-7-O-rutinoside, is a flavone (B191248) glycoside found in various plants, notably in citrus species. It has garnered significant interest within the scientific and pharmaceutical communities due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. A thorough understanding of its biosynthetic pathway in plants is crucial for metabolic engineering efforts aimed at enhancing its production, as well as for the development of novel drugs. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, leading to the formation of the flavone backbone, which is subsequently glycosylated. The pathway can be broadly divided into two main stages: the synthesis of the apigenin (B1666066) aglycone and the subsequent glycosylation to form this compound.

Stage 1: Biosynthesis of the Apigenin Aglycone

The formation of apigenin follows the well-established flavonoid biosynthesis pathway, starting from the amino acid L-phenylalanine.

-

Phenylalanine to p-Coumaroyl-CoA: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H) . Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

-

Chalcone (B49325) Formation: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This reaction is catalyzed by chalcone synthase (CHS) .

-

Flavanone Isomerization: Naringenin chalcone is then cyclized to (2S)-naringenin, a flavanone, by the enzyme chalcone isomerase (CHI) .

-

Flavone Synthesis: The final step in apigenin formation is the introduction of a double bond between C2 and C3 of the naringenin C-ring, a reaction catalyzed by flavone synthase (FNS) . This oxidation reaction yields the flavone apigenin.

Stage 2: Glycosylation of Apigenin to this compound

Apigenin undergoes a two-step glycosylation process to yield this compound. This involves the sequential addition of a glucose and a rhamnose moiety, forming a rutinoside sugar chain at the 7-hydroxyl group of apigenin.

-

Glucosylation: The first glycosylation step is the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of apigenin. This reaction is catalyzed by a specific UDP-glucose:flavonoid 7-O-glucosyltransferase (F7OGlcT) , resulting in the formation of apigenin-7-O-glucoside (cosmosiin).

-

Rhamnosylation: The final step is the addition of a rhamnose molecule to the 2"-hydroxyl group of the glucose moiety of apigenin-7-O-glucoside. This is catalyzed by a UDP-rhamnose:flavonoid-7-O-glucoside-2"-O-rhamnosyltransferase (a type of 1,2-rhamnosyltransferase) or a similar 1,6-rhamnosyltransferase , utilizing UDP-rhamnose as the sugar donor. This reaction forms the characteristic α-1,6-rhamnosyl-glucoside (rutinoside) linkage, yielding this compound.

Quantitative Data

The concentration of this compound and its precursors can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. Below are tables summarizing representative quantitative data for key enzymes and metabolites in the this compound biosynthetic pathway, primarily from studies on citrus and other flavonoid-rich plants.

Table 1: Kinetic Properties of Key Enzymes in Flavonoid Biosynthesis

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Plant Source |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 1.5 - 5 | 1.2 - 2.5 nkat/mg | Petroselinum crispum |

| Malonyl-CoA | 10 - 30 | |||

| Chalcone Isomerase (CHI) | Naringenin chalcone | 5 - 15 | 100 - 500 s-1 | Petunia hybrida |

| Flavone Synthase (FNSII) | Naringenin | 10 - 50 | 0.1 - 1.0 nkat/mg | Gerbera hybrida |

| Flavonoid 7-O-Glucosyltransferase | Apigenin | 2.5 - 10 | 0.5 - 5.0 nkat/mg | Chrysanthemum segetum |

| Flavanone 7-O-glucoside 2"-O-rhamnosyltransferase | Prunin (Naringenin-7-O-glucoside) | 2.4 | >600 pmol/min/mg | Citrus paradisi[1] |

| Hesperetin-7-O-glucoside | 41.5 | Citrus paradisi[1] | ||

| UDP-rhamnose | 1.1 - 1.3 | Citrus paradisi[1] |

Table 2: Representative Concentrations of this compound and its Precursors in Plant Tissues

| Compound | Concentration | Plant Species | Tissue | Reference |

| p-Coumaric acid | 10 - 100 µg/g FW | Citrus spp. | Leaves | [2] |

| Naringenin | 50 - 500 µg/g FW | Citrus spp. | Peel | [3] |

| Apigenin | 5 - 50 µg/g FW | Citrus spp. | Leaves | |

| Apigenin-7-O-glucoside | 16.04 mg/g | Chrysanthemum morifolium | Flowers | |

| This compound (Rhoifolin) | 0.1 - 10 µg/g | Citrus medica L. var. sarcodactylis | Fruit | |

| up to 0.4% | Turpinia arguta | Leaves |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

Quantification of this compound and Precursors by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound, apigenin, and other flavonoid precursors in plant extracts.

Materials:

-

Plant tissue (e.g., citrus leaves or peel)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or acetic acid)

-

Water (HPLC grade)

-

Analytical standards of this compound, apigenin, and naringenin

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Protocol:

-

Sample Extraction:

-

Grind 1 g of fresh plant tissue in liquid nitrogen to a fine powder.

-

Extract the powder with 10 mL of 80% methanol by sonication for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-5 min: 10-20% B

-

5-25 min: 20-40% B

-

25-30 min: 40-60% B

-

30-35 min: 60-10% B

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: DAD at 280 nm and 340 nm. For higher specificity and sensitivity, couple the HPLC to a mass spectrometer.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound, apigenin, and naringenin of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the compounds in the plant extract by comparing their peak areas to the calibration curves.

-

Enzyme Assay for Flavonoid 7-O-Glucosyltransferase (F7OGlcT)

Objective: To determine the activity of F7OGlcT by measuring the formation of apigenin-7-O-glucoside.

Materials:

-

Purified recombinant F7OGlcT or a crude protein extract from a plant source known to produce this compound.

-

Apigenin

-

UDP-glucose

-

Tris-HCl buffer (100 mM, pH 7.5)

-

β-mercaptoethanol

-

Methanol

-

HPLC system

Protocol:

-

Reaction Mixture (50 µL total volume):

-

100 mM Tris-HCl (pH 7.5)

-

0.1% (v/v) β-mercaptoethanol

-

2.5 mM UDP-glucose

-

0.2 mM Apigenin (dissolved in DMSO)

-

20 µg of purified enzyme or 50 µg of crude protein extract

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of methanol.

-

-

Product Analysis:

-

Centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

-

Analyze the supernatant by HPLC as described in section 3.1 to quantify the amount of apigenin-7-O-glucoside formed.

-

A control reaction without the enzyme or with a heat-inactivated enzyme should be run in parallel.

-

Enzyme Assay for Flavanone 7-O-glucoside 2"-O-rhamnosyltransferase

Objective: To measure the activity of the rhamnosyltransferase by monitoring the conversion of apigenin-7-O-glucoside to this compound.

Materials:

-

Purified recombinant rhamnosyltransferase or a crude protein extract.

-

Apigenin-7-O-glucoside

-

UDP-rhamnose

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Methanol

-

HPLC system

Protocol:

-

Reaction Mixture (50 µL total volume):

-

100 mM Tris-HCl (pH 7.5)

-

2.5 mM UDP-rhamnose

-

0.2 mM Apigenin-7-O-glucoside

-

20 µg of purified enzyme or 50 µg of crude protein extract

-

-

Enzyme Reaction:

-

Follow the same incubation and termination procedure as for the F7OGlcT assay (section 3.2.2).

-

-

Product Analysis:

-

Analyze the reaction products by HPLC (as in section 3.1) to quantify the amount of this compound produced.

-

Run appropriate controls.

-

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.

Advanced Research Methodologies

For a more in-depth understanding of the this compound biosynthetic pathway, several advanced techniques can be employed:

-

Transcriptome Co-expression Analysis: This approach can identify novel genes involved in the pathway by finding genes that are co-expressed with known flavonoid biosynthesis genes across different tissues or experimental conditions.

-

Metabolic Flux Analysis: Using stable isotope labeling (e.g., with 13C-labeled phenylalanine), the flow of metabolites through the pathway can be traced and quantified, providing insights into pathway regulation and bottlenecks.

-

Heterologous Expression and Characterization: Candidate genes for the biosynthetic enzymes can be expressed in microbial or other eukaryotic systems (e.g., E. coli, yeast, or insect cells) for functional characterization and determination of substrate specificity and kinetic parameters.

Conclusion

The biosynthesis of this compound is a complex, multi-enzyme pathway that is an extension of the general flavonoid biosynthetic pathway. Understanding the key enzymes, their kinetics, and the regulation of this pathway is essential for its manipulation for enhanced production of this valuable bioactive compound. The experimental protocols and advanced methodologies outlined in this guide provide a framework for researchers to further investigate and engineer the this compound biosynthetic pathway in plants. This knowledge will be instrumental for applications in agriculture, functional foods, and drug development.

References

Isorhoifolin: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols of the Flavonoid Glycoside Isorhoifolin (B194536).

Introduction

This compound, a flavonoid glycoside chemically known as apigenin-7-O-rutinoside, is a naturally occurring compound found in a variety of plants, including those of the Citrus genus. As a member of the flavonoid family, this compound has garnered significant interest within the scientific community due to its diverse and promising biological activities. These include antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. This technical guide provides a detailed overview of the chemical structure and properties of this compound, a summary of its key biological activities with associated signaling pathways, and a compilation of relevant experimental protocols to aid researchers in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical Structure and Identification

This compound is characterized by a flavone (B191248) backbone (apigenin) linked to a rutinoside sugar moiety (a disaccharide composed of rhamnose and glucose) at the 7-hydroxyl position.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one | [1][2] |

| Synonyms | Apigenin-7-O-rutinoside, Isorhoifoline, Diosmin EP Impurity C | [2][3][4] |

| CAS Number | 552-57-8 | [1][2] |

| Molecular Formula | C₂₇H₃₀O₁₄ | [1] |

| SMILES | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O">C@@HO | [1] |

| InChI Key | FKIYLTVJPDLUDL-SLNHTJRHSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its pharmacokinetic profile. It typically presents as a solid, white-beige, or off-white to light yellow powder.[5][6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 578.52 g/mol | [7] |

| Melting Point | 269-275 °C | [3][5] |

| Boiling Point (Predicted) | 912.7 ± 65.0 °C | [5] |

| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 6.13 ± 0.40 | [5] |

| LogP (Predicted) | -0.8 to 1.05 | [1][3] |

| Solubility | Soluble in DMSO and methanol; Insoluble in water. | [5][6] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of significant interest for drug development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound and its isomer, rhoifolin, have demonstrated potent anti-inflammatory effects. These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways.

-

NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[8] By inhibiting the phosphorylation of IκB-α, this compound prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][8]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key target. This compound can modulate the phosphorylation of MAPK family members, including JNK, which is involved in the inflammatory response.

-

TLR4 Signaling: this compound can also attenuate inflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and the production of inflammatory mediators.

Antioxidant Activity

This compound possesses significant antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

-

Nrf2 Pathway: A key mechanism of its antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. The activation of Nrf2 by this compound is thought to be mediated, in part, through the PI3K/Akt signaling pathway.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis and inhibition of cell proliferation.

-

Apoptosis Induction: this compound can induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases, which are key executioners of apoptosis.

-

Cell Cycle Arrest: this compound can also arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.

Table 3: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| HCT116 | Colon Cancer | 22.4 | [8] |

| HTB-26 | Breast Cancer | 10-50 | [8] |

| PC-3 | Prostate Cancer | 10-50 | [8] |

| HepG2 | Liver Cancer | 10-50 | [8] |

Antidiabetic Activity

This compound has shown potential in the management of diabetes. Its antidiabetic effects are linked to its ability to improve glucose metabolism and insulin (B600854) sensitivity.

-

Glucose Uptake: this compound can enhance glucose uptake in peripheral tissues, which is a crucial step in maintaining glucose homeostasis.

-

Enzyme Inhibition: It may also inhibit enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase, thereby reducing postprandial hyperglycemia.

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the biological activities of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate its IC₅₀ value.

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.[4][6]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This animal model is commonly used to evaluate the acute anti-inflammatory activity of compounds.

-

Animals: Rodents, such as rats or mice, are used for this study.

-

Treatment: Animals are divided into groups: a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and one or more experimental groups treated with different doses of this compound. The test compounds are typically administered orally or intraperitoneally.

-

Induction of Edema: After a specific period post-treatment, a sub-plantar injection of a phlogistic agent, such as carrageenan, is administered into the paw of each animal to induce localized inflammation and edema.

-

Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

In Vivo Antidiabetic Assay (Alloxan-Induced Diabetic Model)

This model is used to assess the antidiabetic potential of this compound.

-

Induction of Diabetes: Diabetes is induced in experimental animals (e.g., mice or rats) by a single intraperitoneal injection of alloxan (B1665706) monohydrate.[1] Alloxan selectively destroys pancreatic β-cells, leading to hyperglycemia. Animals with blood glucose levels above a certain threshold (e.g., 450 mg/dL) are selected for the study.[1]

-

Experimental Groups: The diabetic animals are divided into several groups: a diabetic control group, a positive control group (treated with a standard antidiabetic drug like glibenclamide), and experimental groups treated with different doses of this compound.[1] A group of non-diabetic animals serves as a normal control.

-

Treatment and Monitoring: The animals are treated with the respective compounds daily for a specified duration (e.g., 28 days).[1] Body weight and fasting blood glucose levels are monitored regularly.

-

Biochemical Analysis: At the end of the study, blood samples are collected to measure various biochemical parameters, including blood glucose, insulin levels, and markers of liver and kidney function.

-

Data Analysis: The effects of this compound on blood glucose levels and other parameters are compared between the different groups to evaluate its antidiabetic efficacy.[1]

Conclusion

This compound is a flavonoid glycoside with a well-defined chemical structure and a promising profile of biological activities. Its anti-inflammatory, antioxidant, anticancer, and antidiabetic properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety in preclinical and clinical settings.

References

- 1. In-Vivo Antidiabetic Activity and In-Silico Mode of Action of LC/MS-MS Identified Flavonoids in Oleaster Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhoifolin loaded in PLGA nanoparticles alleviates oxidative stress and inflammation in vitro and in vivo - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 3. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Isorhoifolin: An In-Vitro Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhoifolin (B194536), a flavonoid glycoside found in various citrus species and other plants, has garnered significant scientific interest for its diverse pharmacological activities. In-vitro studies have been instrumental in elucidating the molecular mechanisms underpinning its therapeutic potential. This technical guide provides an in-depth analysis of the in-vitro mechanism of action of this compound, focusing on its anti-inflammatory, anti-cancer, antioxidant, and enzyme-inhibitory effects. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of this compound's multifaceted biological functions at the cellular and molecular level.

Anti-inflammatory Mechanism of Action

This compound exerts potent anti-inflammatory effects primarily through the modulation of the NF-κB and Nrf2 signaling pathways. In-vitro evidence consistently demonstrates its ability to suppress the production of pro-inflammatory mediators in various cell models.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] this compound has been shown to inhibit this pathway by preventing the nuclear translocation of the active p65 subunit.[1] The proposed mechanism involves the inhibition of the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκBα).[1] This prevents the degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and blocking the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[1][2]

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[3][4] this compound has been shown to activate the Nrf2 pathway.[5][6] One study suggests that this compound may directly bind to Nrf2, leading to its nuclear translocation and subsequent activation of the Antioxidant Response Element (ARE).[5] This activation of Nrf2 not only enhances the cellular antioxidant defense but also crosstalks with and suppresses the NF-κB pathway.[3][5] In-vitro studies on A549 cells demonstrated that this compound treatment led to a significant increase in the protein expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[6]

Quantitative Data: Anti-inflammatory Effects

| Cell Line | Stimulant | This compound Conc. | Effect | Reference |

| Chondrocytes | IL-1β | Not specified | Inhibited SASP factors expression and senescence phenotype. | [5] |

| LO2 (human hepatocytes) | Ethanol | Not specified | Inhibited TNF-α, IL-6, and IL-1β expression. | [2] |

| A549 (human lung carcinoma) | Bleomycin | Not specified | Decreased relative mRNA expression of α-SMA and TGF-β. Increased protein expression of Smad7 and HO-1. | [6] |

Anti-Cancer Mechanism of Action

This compound exhibits significant anti-cancer properties in vitro, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in hepatocellular carcinoma (HepG2 and HuH7) and triple-negative breast cancer (MDA-MB-231) cells.[7][8][9] The mechanism involves the upregulation of several key pro-apoptotic proteins. In HCC cells, this compound treatment led to increased expression of PIDD1, Caspase-8, Caspase-9, BID, BAX, BIM, and BAK1.[8] In combination with doxorubicin (B1662922) in MDA-MB-231 cells, this compound significantly increased caspase-3 gene expression by 22.2-fold.[9][10]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest. Studies on hepatocellular carcinoma cells have shown that this compound induces cell cycle arrest at the S phase.[8]

Potentiation of Chemotherapy

This compound has been shown to potentiate the anti-cancer effects of doxorubicin in MDA-MB-231 triple-negative breast cancer cells.[10] This combination significantly increased the anti-migratory effect of doxorubicin and reduced colony formation.[10]

Quantitative Data: Anti-Cancer Effects

| Cell Line | This compound Conc. / IC50 | Duration | Effect | Reference |

| HepG2 | 373.9 µg/mL (IC50) | 24h | Cell proliferation inhibition | [8][11] |

| HepG2 | 208.9 µg/mL (IC50) | 48h | Cell proliferation inhibition | [8][11] |

| HuH7 | 288.7 µg/mL (IC50) | 24h | Cell proliferation inhibition | [8][11] |

| HuH7 | 218.0 µg/mL (IC50) | 48h | Cell proliferation inhibition | [8][11] |

| HepG2 | Not specified | 24h | Apoptosis rate increased from 6.63% to 17.61% | [8][11] |

| HepG2 | Not specified | 48h | Apoptosis rate increased from 6.63% to 30.04% | [8][11] |

| HuH7 | Not specified | 24h | Apoptosis rate increased from 6.59% to 21.83% | [8][11] |

| HuH7 | Not specified | 48h | Apoptosis rate increased from 6.59% to 37.90% | [8][11] |

| MDA-MB-231 | 102 µM (IC50) | Not specified | Cytotoxicity | [9] |

| MDA-MB-231 | 50 µM (in combo with 1.5 µM Dox) | Not specified | Significantly increased anti-migratory effect | [9][10] |

Antioxidant Activity

The in-vitro antioxidant activity of this compound has been evaluated using various assays, with some studies reporting weak activity and others demonstrating potent radical scavenging effects.[12][13] This discrepancy may be due to the different assays and experimental conditions used. One study suggested that the degree of glycosylation might decrease the antioxidant abilities of flavonoids.[12]

Quantitative Data: Antioxidant Effects

| Assay | Result | Reference |

| DPPH | Weak antioxidant activity | [12][14] |

| CUPRAC | Weak antioxidant activity | [12][14] |

| ABTS | Weak antioxidant activity | [12][14] |

| Phosphomolybdenum | Weak antioxidant activity | [12][14] |

| FRAP | Weak antioxidant activity | [12][14] |

| Cell-free radical scavenging | Potent radical scavenging activity | [13] |

Enzyme Inhibition

This compound has been shown to exhibit inhibitory effects against several enzymes in vitro.

Quantitative Data: Enzyme Inhibition

| Enzyme | Inhibition | Reference |

| Butyrylcholinesterase (BChE) | 4.03 mg GALAE/g | [12][14] |

| Tyrosinase | 7.44 mg KAE/g | [12][14] |

| Amylase | Active | [12][14] |

| Acetylcholinesterase (AChE) | Not active | [12][14] |

| Glucosidase | No inhibition effect | [12][14] |

Experimental Protocols

Western Blot for Signaling Pathway Analysis

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages, HepG2) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for a specified time, with or without a stimulant (e.g., LPS for inflammation studies).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-IκBα, Nrf2, Caspase-3) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Treatment: Treat the cells with a range of this compound concentrations for 24 or 48 hours.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound as described for the desired time points.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Enzyme Inhibition Assays

-

General Principle: These assays typically involve incubating the target enzyme with its substrate in the presence and absence of this compound. The product formation is measured spectrophotometrically, and the percentage of inhibition is calculated.

-

Cholinesterase Inhibition: Based on Ellman's method, using acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) as the substrate and DTNB as the chromogen.

-

Tyrosinase Inhibition: Often uses L-DOPA as the substrate, measuring the formation of dopachrome.

-

Amylase Inhibition: Measures the reduction in starch hydrolysis by the enzyme.

Antioxidant Assays (DPPH, ABTS)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant like this compound, the radical is reduced, causing a loss of color that is measured.

Conclusion

The in-vitro evidence strongly supports the potential of this compound as a therapeutic agent for a range of diseases. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as NF-κB and Nrf2, the induction of apoptosis in cancer cells, and the inhibition of specific enzymes. While its antioxidant activity requires further clarification, the existing data provide a solid foundation for future pre-clinical and clinical investigations. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Rhoifolin Alleviates Alcoholic Liver Disease In Vivo and In Vitro via Inhibition of the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhoifolin ameliorates osteoarthritis via the Nrf2/NF-κB axis: in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhoifolin improves bleomycin-induced fibrosis in vivo and cell damage in vitro both related to NRF2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Rhoifolin Suppresses Cell Proliferation and Induces Apoptosis in Hepatocellular Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhoifolin potentiates the anti-cancer activity of doxorubicin in MDA-MB-231 triple-negative breast cancer cells [pharmacia.pensoft.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant and Enzyme Inhibitory Activities of Rhoifolin Flavonoid: In Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rhoifolin loaded in PLGA nanoparticles alleviates oxidative stress and inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Isorhoifolin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Isorhoifolin (B194536), a flavonoid glycoside found in various citrus fruits and other plants, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Pharmacological Activities

This compound exerts its biological effects primarily through two interconnected mechanisms: the direct scavenging of reactive oxygen species (ROS) and the modulation of key inflammatory signaling pathways. These actions contribute to a reduction in oxidative stress and a dampening of the inflammatory response, suggesting its therapeutic potential for a range of inflammatory and oxidative stress-related diseases.

Quantitative Data on Antioxidant and Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in mitigating oxidative stress and inflammation.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Test System | Key Findings | Reference |

| Peroxynitrite Scavenging | Chemical Assay | This compound demonstrated peroxynitrite scavenging activity. | [1] |

| DPPH Radical Scavenging | Chemical Assay | Showed weak direct radical scavenging activity in some assays. | [2] |

| CUPRAC | Chemical Assay | Exhibited weak antioxidant activity. | [2] |

| ABTS Radical Scavenging | Chemical Assay | Exhibited weak antioxidant activity. | [2] |

| Phosphomolybdenum Assay | Chemical Assay | Exhibited weak antioxidant activity. | [2] |

| FRAP | Chemical Assay | Exhibited weak antioxidant activity. | [2] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Inducing Agent | Parameter Measured | Concentration of this compound | % Inhibition / Effect | Reference |

| RAW264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β production | 100 µmol/L | Significant suppression | [3] |

| RAW264.7 Macrophages | LPS | iNOS, CCL2 mRNA expression | Not specified | Decreased expression | [3] |

| Rat Chondrocytes | IL-1β | Senescence-associated secretory phenotype factors | Not specified | Inhibited expression | [4] |

| Pancreatic Cancer Cells (PANC-1, ASPC-1) | - | Cell migration and invasion | Not specified | Inhibition | [5] |

Table 3: In Vivo Anti-inflammatory and Antioxidant Activity of this compound

| Animal Model | Disease Model | Dosage | Key Findings | Reference |

| Rats | Freund's Adjuvant-Induced Arthritis | 10 and 20 mg/kg | Significant decrease in paw edema; reduced levels of TNF-α, IL-1β, and IL-6; decreased oxidative stress markers (MDA) and increased antioxidant enzymes (GSH, GPx, SOD).[6][7] | [6][7] |

| Rats | Carrageenan-Induced Paw Edema | 2.5, 25, and 250 mg/kg | Significant inhibition of paw edema (14%, 25%, and 45% respectively); significant reduction in prostaglandin (B15479496) E2 and TNF-α levels.[4] | [4] |

| Rats | Anterior Cruciate Ligament Transection (ACLT) model of Osteoarthritis | Not specified | Ameliorated the osteoarthritis process.[8] | [8] |

| Mice | Acute Inflammation Models | Not specified | Accelerated recovery of liver and lung tissue damage.[3] | [3] |

Signaling Pathways Modulated by this compound

This compound's antioxidant and anti-inflammatory effects are mediated through the modulation of several critical intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

This compound has been shown to inhibit pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p50/p65 dimer. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[3][6] this compound has been shown to inhibit this pathway by suppressing the phosphorylation of IKK and IκBα, thereby preventing NF-κB translocation to the nucleus.[3]

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation.[9] Upon activation by inflammatory stimuli, these kinases phosphorylate and activate transcription factors like AP-1, which in turn upregulate the expression of pro-inflammatory genes. While direct evidence for this compound's effect on all MAPK components is still emerging, related flavonoids have been shown to suppress the phosphorylation of key MAPK proteins.[10]

Antioxidant Signaling Pathway

This compound also enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[11] this compound is proposed to interact with Keap1, leading to the release of Nrf2.[8] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11][12] This upregulation of endogenous antioxidant defenses contributes significantly to the overall protective effects of this compound against oxidative stress.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antioxidant and anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages are commonly used.[3][13]

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[13]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).[13]

2. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[13]

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14][15]

-

Gene Expression Analysis (qRT-PCR): The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) are determined by quantitative real-time polymerase chain reaction.[14]

3. Western Blot Analysis for Signaling Pathway Proteins:

-

Protein Extraction: Total protein is extracted from the treated cells.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38).[6]

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

In Vivo Anti-inflammatory and Antioxidant Assays

1. Animal Models:

2. Treatment and Monitoring:

-

Administration: this compound is typically administered orally at various doses.[6][7]

-

Paw Edema Measurement: The volume or thickness of the inflamed paw is measured at different time points using a plethysmometer or calipers.[6]

-

Biochemical Analysis: At the end of the experiment, blood and tissue samples (e.g., articular cartilage) are collected.

-

Cytokine Levels: Serum levels of TNF-α, IL-1β, and IL-6 are measured by ELISA.[6]

-

Oxidative Stress Markers: Tissue homogenates are analyzed for levels of malondialdehyde (MDA) as a marker of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT), and the level of reduced glutathione (GSH).[7]

-

3. Histopathological Analysis:

-

Tissue sections from the inflamed joints are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, synovial hyperplasia, and cartilage destruction.[6]

Conclusion

This compound demonstrates significant antioxidant and anti-inflammatory properties, supported by a growing body of scientific evidence. Its ability to scavenge free radicals and modulate key signaling pathways such as NF-κB, MAPKs, and Nrf2 underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and conditions associated with oxidative stress. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans.

References

- 1. Total peroxynitrite scavenging capacity of phenylethanoid and flavonoid glycosides from the flowers of Buddleja officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Enzyme Inhibitory Activities of Rhoifolin Flavonoid: In Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhoifolin Alleviates Inflammation of Acute Inflammation Animal Models and LPS-Induced RAW264.7 Cells via IKKβ/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024-7836 [excli.de]

- 5. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhoifolin ameliorates osteoarthritis via the Nrf2/NF-κB axis: in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Isorhynchophylline exerts anti-inflammatory and anti-oxidative activities in LPS-stimulated murine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

Isorhoifolin: A Comprehensive Technical Guide on its Therapeutic Potential

Executive Summary

Isorhoifolin (B194536) (apigenin-7-O-rutinoside) is a flavone (B191248) glycoside found in various plants, including citrus fruits. This document provides a detailed technical overview of the accumulating preclinical evidence supporting its potential as a therapeutic agent across multiple disease areas. While much of the available literature investigates its isomer, rhoifolin (B190594) (apigenin-7-O-neohesperidoside), the data collectively points to the significant pharmacological activities of the apigenin-7-O-glycoside scaffold. This guide summarizes the quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways modulated by these compounds. The primary therapeutic areas of interest include oncology, inflammatory disorders, metabolic diseases, and neuroprotection, underpinned by mechanisms involving the modulation of critical signaling pathways such as NF-κB and PI3K/Akt/mTOR.

Introduction and Nomenclature

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. Within the flavone subclass, apigenin (B1666066) and its glycosides are subjects of intense research.

This guide focuses on This compound (CAS 552-57-8) , which has the chemical structure of apigenin bound to a rutinoside sugar moiety (apigenin-7-O-rutinoside)[1][2][3]. It is crucial to distinguish this compound from its structural isomer, rhoifolin , also known as apigenin-7-O-neohesperidoside. Due to the greater abundance of published research on rhoifolin, this document will include its data to provide a broader context for the therapeutic potential of this molecular scaffold, while clearly delineating which compound was used in each study.

Pharmacological Properties and Therapeutic Potential

Preclinical studies have demonstrated the therapeutic efficacy of this compound and rhoifolin in a variety of disease models. The following sections present quantitative data from these investigations.

Anticancer Activity

Rhoifolin has demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. It has been shown to inhibit cell proliferation, suppress migration, and induce programmed cell death. This compound has shown potent activity against matrix metalloproteinases (MMPs), enzymes critically involved in cancer invasion and metastasis[2][3].

Table 1: In Vitro Anticancer and Anti-Metastatic Activity of this compound and Rhoifolin

| Compound | Target/Cell Line | Assay | Result (IC50) | Reference |

|---|---|---|---|---|

| This compound | Matrix Metalloproteinase-1 (MMP-1) | Enzyme Inhibition | 0.33 µM | |

| This compound | Matrix Metalloproteinase-3 (MMP-3) | Enzyme Inhibition | 2.45 µM | |

| This compound | Matrix Metalloproteinase-13 (MMP-13) | Enzyme Inhibition | 0.22 µM | |

| Rhoifolin | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 0.15 µM |

| Rhoifolin | Huh7 (Hepatocellular Carcinoma) | MTT Assay | 0.22 µM | |

Anti-inflammatory Effects

Rhoifolin exhibits significant anti-inflammatory properties. In a rat model of rheumatoid arthritis induced by Complete Freund's Adjuvant (CFA), oral administration of rhoifolin led to a marked reduction in paw edema and a decrease in pro-inflammatory cytokine levels. This effect is primarily mediated through the inhibition of the NF-κB signaling pathway.

Table 2: In Vivo Anti-inflammatory Activity of Rhoifolin

| Model | Species | Treatment | Dosage | Key Findings | Reference |

|---|

| CFA-Induced Arthritis | Rat | Rhoifolin (oral) | 10 and 20 mg/kg/day | Significant decrease in paw edema; Reduced serum levels of TNF-α, IL-1β, and IL-6. | |

Role in Metabolic Disorders

The therapeutic potential of rhoifolin has been investigated in a rat model of type 2 diabetes mellitus (T2DM) induced by a high-fat diet (HFD) and a low dose of streptozotocin (B1681764) (STZ). Treatment with rhoifolin demonstrated significant improvements in key metabolic parameters, including glucose homeostasis, lipid profiles, and markers of oxidative stress and inflammation.

Table 3: Effects of Rhoifolin on Metabolic Parameters in an HFD/STZ-Induced T2DM Rat Model

| Parameter | T2DM Control | T2DM + Rhoifolin (40 mg/kg) | Effect |

|---|---|---|---|

| Plasma Glucose (mg/dL) | 285.4 ± 12.1 | 115.2 ± 5.8 | ↓ 59.6% |

| Plasma Insulin (B600854) (µU/mL) | 25.1 ± 1.3 | 14.8 ± 0.9 | ↓ 41.0% |

| HOMA-IR | 11.2 ± 0.7 | 4.8 ± 0.3 | ↓ 57.1% |

| Serum Triglycerides (mg/dL) | 148.3 ± 7.5 | 85.1 ± 4.2 | ↓ 42.6% |

| Serum Cholesterol (mg/dL) | 195.6 ± 9.8 | 120.4 ± 6.1 | ↓ 38.4% |

| Serum TNF-α (pg/mL) | 85.2 ± 4.1 | 45.3 ± 2.3 | ↓ 46.8% |

| Serum IL-6 (pg/mL) | 112.5 ± 5.6 | 60.1 ± 3.0 | ↓ 46.6% |

| Hepatic MDA (nmol/mg protein) | 4.5 ± 0.2 | 2.1 ± 0.1 | ↓ 53.3% |

| Hepatic GSH (µmol/g protein) | 3.8 ± 0.2 | 7.9 ± 0.4 | ↑ 107.9% |

| Hepatic SOD (U/mg protein) | 28.1 ± 1.4 | 55.2 ± 2.8 | ↑ 96.4% |

(Data adapted from a study on rhoifolin; values are representative means ± SD)

Neuroprotective Potential

While in vivo data is limited, in-silico studies have highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. Molecular docking studies suggest that this compound can effectively bind to key enzymes implicated in the disease's pathology, indicating its potential as a multi-target agent.

Table 4: In-Silico Binding Affinities of this compound to Alzheimer's Disease-Related Targets

| Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | -10.9 | |

| Beta-secretase 1 (BACE1) | -10.2 | |

| Glycogen synthase kinase-3 (GSK-3β) | -9.7 |

| TNF-α converting enzyme (TACE) | -9.0 | |

Mechanisms of Action: Signaling Pathways

This compound and its related flavonoids exert their therapeutic effects by modulating multiple intracellular signaling pathways that are fundamental to the pathophysiology of cancer, inflammation, and metabolic diseases.

Modulation of Inflammatory Pathways (NF-κB)

The anti-inflammatory effects of rhoifolin are strongly linked to its ability to inhibit the canonical NF-κB signaling pathway. In inflammatory conditions, stimuli like TNF-α lead to the activation of the IKK complex, which phosphorylates IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6). Rhoifolin treatment has been shown to reduce the phosphorylation of IκBα and the nuclear translocation of p65, thereby suppressing this inflammatory cascade.

Regulation of Cell Survival and Apoptosis (PI3K/Akt/mTOR)

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Growth factors activate PI3K, leading to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth while inhibiting apoptosis. Flavonoids like apigenin and its derivatives have been shown to inhibit this pathway at multiple nodes, including the direct inhibition of PI3K and Akt phosphorylation. This inhibition leads to decreased cell proliferation, cell cycle arrest, and induction of apoptosis, making it a key mechanism for their anticancer effects.

Experimental Protocols

Reproducibility and standardization are critical in drug development. This section provides detailed methodologies for key assays and models used to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Plating: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include wells with untreated cells (negative control) and wells with medium only (blank).

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under standard culture conditions.

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Model: CFA-Induced Rheumatoid Arthritis

This model is widely used to study the pathophysiology of rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory agents.

-